molecular formula C9H15NOS B1377758 5-Amino-3-(2-thienyl)pentan-1-ol CAS No. 1447964-78-4

5-Amino-3-(2-thienyl)pentan-1-ol

Cat. No. B1377758
CAS RN: 1447964-78-4
M. Wt: 185.29 g/mol
InChI Key: USSLOZCZMNCIAB-UHFFFAOYSA-N
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Description

5-Amino-3-(2-thienyl)pentan-1-ol, more commonly referred to as 5-AP, is an organic compound belonging to the class of thienyl-substituted amino acids. It is a versatile molecule that has been the subject of numerous scientific studies due to its potential applications in the fields of medicine, biochemistry and pharmacology.

Scientific Research Applications

HIV-Protease Assay Development

Research by Badalassi et al. (2002) illustrates the synthesis of chromogenic amino acids for developing selective assays to detect HIV-protease activity. The study showcases the application of specific amino acid derivatives in creating sequence-specific substrates for spectrophotometric detection of enzymatic activity, potentially applicable for compounds like 5-Amino-3-(2-thienyl)pentan-1-ol in bioassays (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Catalytic Dehydration Studies

Ohta, Yamada, and Sato (2016) investigated the vapor-phase catalytic dehydration of 5-amino-1-pentanol over various oxide catalysts, including rare earth oxides. The study's insights into catalysis could inform applications of this compound in chemical synthesis, highlighting how specific catalysts influence the conversion and selectivity of amino alcohols into desired products (Ohta, Yamada, & Sato, 2016).

Ligand Synthesis for Catalytic Activities

Kodadi, Malek, Touzani, and Ramdani (2008) synthesized new tripodal ligands, demonstrating their catalytic activities in oxidative reactions. Such research underscores the role of structurally complex ligands, similar to this compound, in mediating chemical transformations, particularly in generating quinones from copper (II) complexes (Kodadi, Malek, Touzani, & Ramdani, 2008).

Applications in Biomass Conversion

Li et al. (2020) developed an efficient process for synthesizing 5-amino-1-pentanol from biomass-derived compounds, illustrating the potential of similar compounds in sustainable chemical synthesis and biomass valorization. This research highlights the use of catalysts to convert renewable resources into valuable amino alcohols, which could extend to the synthesis and application of this compound (Li et al., 2020).

properties

IUPAC Name

5-amino-3-thiophen-2-ylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c10-5-3-8(4-6-11)9-2-1-7-12-9/h1-2,7-8,11H,3-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSLOZCZMNCIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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